molecular formula C16H19ClN4O2 B2451297 5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide CAS No. 1448034-28-3

5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide

Cat. No.: B2451297
CAS No.: 1448034-28-3
M. Wt: 334.8
InChI Key: CWJXQHKAKABPFF-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Cancer Treatment

The compound "5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide" and related derivatives have been studied for their potential as cytotoxic agents, particularly targeting hypoxic cells in tumor environments. The selective toxicity for hypoxic cells appears to be due to oxygen-inhibited enzymatic reduction, making these compounds promising for cancer treatment. For example, studies have elucidated the reduction chemistry of these compounds, which is critical for understanding the toxic products generated by hypoxic tumor cells and facilitating further investigations of their potential in cancer therapy (Palmer et al., 1995).

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds containing similar structural motifs, including activity against Gram-positive and Gram-negative bacteria, fungi, and Mycobacteria. These studies provide a foundation for developing new antimicrobial agents using structural analogues of the given chemical compound (Krátký et al., 2012).

Serotonin-3 Receptor Antagonism

Derivatives of "5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide" have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds are of interest due to their potential applications in treating conditions related to serotonin dysregulation, such as irritable bowel syndrome or anxiety (Kuroita et al., 2010).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Nitrogen mustard analogues derived from similar compounds have been evaluated as candidate prodrugs for gene-directed enzyme prodrug therapy (GDEPT) in engineered cell lines. This approach targets cancer cells with more precision, minimizing damage to healthy cells and potentially improving cancer treatment outcomes (Friedlos et al., 1997).

Mechanism of Action

Target of Action

The compound 5-chloro-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-methoxybenzamide, also known as Niclosamide , primarily targets tapeworms . Tapeworms are multicellular organisms that infect a large number of humans and cause a broad range of diseases .

Mode of Action

Niclosamide works by inhibiting the glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance in the metabolic pathway prevents the creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism .

Biochemical Pathways

The compound affects the energy production pathway of the tapeworm by uncoupling the electron transport chain from ATP synthase . This action disrupts the normal functioning of the tapeworm, leading to its death.

Pharmacokinetics

It is known that the compound is taken orally for the treatment of tapeworm infections .

Result of Action

The result of Niclosamide’s action is the death of the tapeworm . By inhibiting the tapeworm’s ability to produce energy, the compound effectively kills the organism, thus treating the infection .

Action Environment

The efficacy and stability of Niclosamide can be influenced by various environmental factors. For instance, the compound has a short half-life in water under field conditions . This property makes it valuable in ridding commercial fish ponds of unwanted fish, as it loses its activity soon enough to permit re-stocking within a few days of eradicating the previous population .

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-9-14(10(2)19-16(18-9)21(3)4)20-15(22)12-8-11(17)6-7-13(12)23-5/h6-8H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJXQHKAKABPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.